molecular formula C18H16ClF3N6O B10981218 N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10981218
M. Wt: 424.8 g/mol
InChI Key: FAIUMESYYFNVNQ-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:

    N-(4-chlorophenyl): This part of the compound contains a chlorophenyl group attached to the nitrogen atom.

    1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]: Here, we have a fused triazolo-pyridazinyl ring system with a trifluoromethyl substituent.

    piperidine-4-carboxamide: The piperidine ring is connected to a carboxamide group.

Preparation Methods

The synthesis of Compound X involves intricate steps. Researchers have optimized the donor number and substitution positions to enhance its properties . While I don’t have the exact synthetic route, industrial production likely employs efficient methods to achieve high yields.

Chemical Reactions Analysis

Compound X may undergo various reactions:

    Oxidation: Oxidative transformations could modify the chlorophenyl or triazolo-pyridazinyl moieties.

    Reduction: Reduction reactions might reduce the carboxamide group or other functional groups.

    Substitution: Substituents can be replaced by other groups, affecting its properties. Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered pharmacological profiles.

Scientific Research Applications

Compound X finds applications across disciplines:

    Chemistry: It serves as a versatile building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).

    Medicine: Investigations focus on its potential as a drug candidate (anticancer, antimicrobial, etc.).

    Industry: Its unique structure may lead to innovative materials or catalysts.

Mechanism of Action

The precise mechanism remains an active area of study. Compound X likely interacts with specific molecular targets, affecting cellular processes. Pathways involved could include signal transduction, enzyme inhibition, or gene expression modulation.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers compare Compound X to related molecules. Its uniqueness lies in the combination of the chlorophenyl, triazolo-pyridazinyl, and piperidine moieties.

Properties

Molecular Formula

C18H16ClF3N6O

Molecular Weight

424.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H16ClF3N6O/c19-12-1-3-13(4-2-12)23-16(29)11-7-9-27(10-8-11)15-6-5-14-24-25-17(18(20,21)22)28(14)26-15/h1-6,11H,7-10H2,(H,23,29)

InChI Key

FAIUMESYYFNVNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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